molecular formula C9H9BrO4S B3057945 Methyl 2-(3-bromobenzenesulfonyl)acetate CAS No. 865707-53-5

Methyl 2-(3-bromobenzenesulfonyl)acetate

Cat. No.: B3057945
CAS No.: 865707-53-5
M. Wt: 293.14
InChI Key: YRTUNRIARCETBZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromobenzenesulfonyl)acetate is an organic compound with the molecular formula C9H9BrO4S It is a derivative of benzenesulfonyl acetate, where a bromine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromobenzenesulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The choice of solvents, catalysts, and purification techniques is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromobenzenesulfonyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfinyl or sulfide group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of new sulfonyl derivatives with different functional groups.

    Reduction: Formation of sulfinyl or sulfide derivatives.

    Oxidation: Formation of sulfonic acids or other oxidized products.

Scientific Research Applications

Methyl 2-(3-bromobenzenesulfonyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting sulfonyl-containing enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used to study the effects of sulfonyl-containing compounds on biological systems, including enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromobenzenesulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The bromine atom may also participate in halogen bonding or other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromobenzenesulfonyl)acetate: Similar structure but with the bromine atom at the fourth position.

    Methyl 2-(3-chlorobenzenesulfonyl)acetate: Chlorine atom instead of bromine.

    Methyl 2-(3-fluorobenzenesulfonyl)acetate: Fluorine atom instead of bromine.

Uniqueness

Methyl 2-(3-bromobenzenesulfonyl)acetate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTUNRIARCETBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205532
Record name Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865707-53-5
Record name Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865707-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(3-bromophenyl)sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.0 g (23 mmol) of (3-bromo-phenylsulfanyl)-acetic acid methyl ester in 50 mL of dichloroethane was treated with 6.2 g (25 mmol) of 3-chloroperbenzoic acid. After 30 min of stirring another 6.2 g (25 mmol) of 3-chloroperbenzoic acid were added, the resulting suspension was stirred overnight at RT and then treated with a 0.5 M aqueous solution of sodium thiosulfate. The phases were separated and the aqueous one extracted twice with diethylether. The combined organic phases were washed with a ca. 1M aqueous NaHCO3 solution, dried over Na2SO4, filtered and evaporated to give 6.3 g (93%) of (3-bromo-benzenesulfonyl)-acetic acid methyl ester as a colorless oil, MS: 312 (MNH4+, 1Br).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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